5-((3,4-Dimethoxyphenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
Scientific Research Applications
Synthesis and Antimicrobial Activities
- A study by Bektaş et al. (2007) discussed the synthesis of novel 1,2,4-triazole derivatives, including Mannich base derivatives using morpholine, which were screened for their antimicrobial activities, showing good or moderate activities against test microorganisms (Bektaş et al., 2007).
Antioxidant Properties
- Another research by Balaydın et al. (2010) focused on the synthesis of bromophenols and their derivatives, assessing their antioxidant and radical scavenging activities, demonstrating effective antioxidant power (Balaydın et al., 2010).
Heterocyclic Chemistry
- Studies on the synthesis of condensed heterocycles and their derivatives, as reported by Brukshtus and Tumkevičius (2000), explored the creation of tricyclic heterocycles containing a pyrimido[5,4-e][1,3]thiazine fragment, hinting at the complex synthetic pathways involved in developing similar compounds (Brukshtus & Tumkevičius, 2000).
Neurokinin-1 Receptor Antagonist
- Research by Harrison et al. (2001) developed an orally active, water-soluble neurokinin-1 receptor antagonist, highlighting the therapeutic potential of such compounds in treating emesis and depression (Harrison et al., 2001).
Properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)-(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-11-9-23(10-12(2)28-11)17(14-6-7-15(26-4)16(8-14)27-5)18-19(25)24-20(29-18)21-13(3)22-24/h6-8,11-12,17,25H,9-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWZRYPYZLSORA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C2=CC(=C(C=C2)OC)OC)C3=C(N4C(=NC(=N4)C)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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